3-Deoxisapanchalcona

Descripción general

Descripción

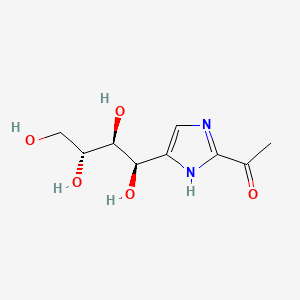

2’-O-Metilisoliquiritigenina es un miembro de la clase de compuestos de las calconas, específicamente un derivado de la isoliquiritigenina. Se caracteriza por la presencia de un grupo metoxi en la posición 2’ de la molécula de isoliquiritigenina. Este compuesto es conocido por sus diversas actividades biológicas y se encuentra en ciertas especies de plantas, incluyendo el regaliz (Glycyrrhiza glabra) y la alfalfa (Medicago sativa) .

Aplicaciones Científicas De Investigación

2’-O-Metilisoliquiritigenina tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como precursor para sintetizar otros derivados de calcona y estudiar sus propiedades químicas.

Medicina: Muestra actividades antiinflamatorias, antimicrobianas y antioxidantes.

Industria: Se utiliza en el desarrollo de productos farmacéuticos y nutracéuticos debido a sus propiedades bioactivas.

Mecanismo De Acción

2’-O-Metilisoliquiritigenina ejerce sus efectos a través de varios objetivos y vías moleculares:

Modulación del receptor GABA-A: Actúa como un modulador alostérico positivo del receptor GABA-A, mejorando su actividad.

Vía de señalización miR-301b/LRIG1: Se dirige a esta vía, lo que lleva a la inhibición del crecimiento del melanoma.

Vías antiinflamatorias: Interfiere con varias vías de señalización celular para ejercer efectos antiinflamatorios.

Compuestos similares:

Isoliquiritigenina: El compuesto original, sin el grupo metoxi en la posición 2’.

Liquiritigenina: Un flavonoide relacionado con actividades biológicas similares.

Naringenina calcona: Otra calcona con propiedades comparables.

Singularidad: 2’-O-Metilisoliquiritigenina es única debido a su metilación específica en la posición 2’, que mejora su actividad biológica y especificidad en ciertas vías, como el proceso de nodulación en plantas y su potente modulación del receptor GABA-A .

Análisis Bioquímico

Biochemical Properties

3-Deoxysappanchalcone has been shown to interact with various enzymes and proteins, playing a significant role in biochemical reactions. It is an effective inducer of heme oxygenase-1 (HO-1), a crucial enzyme in the degradation of heme, leading to the generation of biliverdin, iron, and carbon monoxide . This induction is achieved via the activation of the AKT/mTOR pathway in murine macrophages .

Cellular Effects

The effects of 3-Deoxysappanchalcone on cells are multifaceted. It has been shown to exert anti-inflammatory activity by inducing HO-1 expression, which in turn influences cell function . It also impacts cell signaling pathways, particularly the AKT/mTOR pathway . Furthermore, it has demonstrated anti-influenza virus activity, with mechanisms involving anti-apoptosis and anti-inflammation activities in vitro .

Molecular Mechanism

At the molecular level, 3-Deoxysappanchalcone exerts its effects through several mechanisms. It binds to biomolecules, leading to enzyme inhibition or activation, and changes in gene expression . For instance, it inhibits the expression and production of MMP-9 in TNF-α-treated cells, mediated by the suppression of AP-1 and NF-κB activation .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: 2’-O-Metilisoliquiritigenina se sintetiza a través de la metilación enzimática de la isoliquiritigenina. La enzima isoliquiritigenina 2’-O-metiltransferasa cataliza la transferencia de un grupo metilo desde la S-adenosil-L-metionina al grupo hidroxilo 2’ de la isoliquiritigenina, dando como resultado la formación de 2’-O-Metilisoliquiritigenina .

Métodos de producción industrial: La producción industrial de 2’-O-Metilisoliquiritigenina típicamente implica la extracción de isoliquiritigenina de fuentes vegetales, seguida de conversión enzimática utilizando isoliquiritigenina 2’-O-metiltransferasa. Este método asegura una alta especificidad y rendimiento del producto deseado .

Análisis De Reacciones Químicas

Tipos de reacciones: 2’-O-Metilisoliquiritigenina se somete a diversas reacciones químicas, incluyendo:

Oxidación: Puede oxidarse para formar quinonas y otros derivados oxidados.

Reducción: Las reacciones de reducción pueden convertirla en dihidrocalconas.

Sustitución: Puede sufrir reacciones de sustitución, particularmente en los grupos hidroxilo y metoxi.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: El borohidruro de sodio y el hidruro de litio y aluminio son agentes reductores típicos.

Sustitución: Reactivos como los halógenos y los agentes alquilantes se utilizan para reacciones de sustitución.

Productos principales:

Oxidación: Quinonas y otros derivados oxidados.

Reducción: Dihidrocalconas.

Sustitución: Varias calconas sustituidas.

Comparación Con Compuestos Similares

Isoliquiritigenin: The parent compound, lacking the methoxy group at the 2’ position.

Liquiritigenin: A related flavonoid with similar biological activities.

Naringenin Chalcone: Another chalcone with comparable properties.

Uniqueness: 2’-O-Methylisoliquiritigenin is unique due to its specific methylation at the 2’ position, which enhances its biological activity and specificity in certain pathways, such as the nodulation process in plants and its potent modulation of the GABA-A receptor .

Propiedades

IUPAC Name |

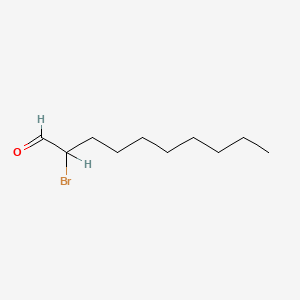

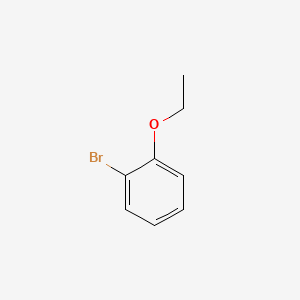

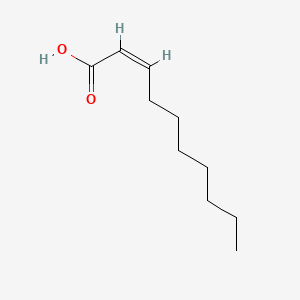

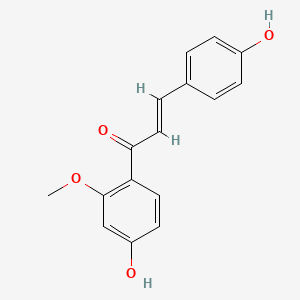

(E)-1-(4-hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-20-16-10-13(18)7-8-14(16)15(19)9-4-11-2-5-12(17)6-3-11/h2-10,17-18H,1H3/b9-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PACBGANPVNHGNP-RUDMXATFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)O)C(=O)C=CC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)O)C(=O)/C=C/C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2'-O-Methylisoliquiritigenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037319 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

112408-67-0 | |

| Record name | 4,4'-Dihydroxy-2'-methoxychalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112408670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-DIHYDROXY-2'-METHOXYCHALCONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LHE9JFQ1U8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2'-O-Methylisoliquiritigenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037319 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

210 - 212 °C | |

| Record name | 2'-O-Methylisoliquiritigenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037319 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known targets of 3-Deoxysappanchalcone and how does it interact with them?

A: 3-Deoxysappanchalcone has been shown to directly target several proteins involved in cancer cell signaling. One prominent target is the T-lymphokine-activated killer cell-originated protein kinase (TOPK), which plays a role in skin cancer proliferation. [] 3-Deoxysappanchalcone inhibits TOPK activity, likely through direct binding, although the specific binding site and mechanism require further investigation. [] Additionally, 3-Deoxysappanchalcone targets both epidermal growth factor receptor (EGFR) and MET kinases, making it a promising candidate for treating drug-resistant lung cancer. [] The compound directly binds to both EGFR and MET, inhibiting their kinase activities and downstream signaling, ultimately leading to reduced cancer cell growth. []

Q2: How does 3-Deoxysappanchalcone influence downstream signaling pathways in cells?

A2: 3-Deoxysappanchalcone exerts its effects by modulating various downstream signaling pathways:

- WNT/β-catenin Pathway: In human hair follicle dermal papilla cells (HDPCs), 3-Deoxysappanchalcone promotes β-catenin phosphorylation and transcriptional activation of the T-cell factor, indicating involvement in the WNT/β-catenin pathway associated with hair growth. []

- STAT Signaling Pathway: 3-Deoxysappanchalcone modulates the STAT signaling pathway, enhancing IL-6-induced STAT3 phosphorylation and activation, leading to increased expression of Cdk4, FGF, and VEGF in HDPCs. [] Conversely, it attenuates STAT6 expression and IL-4-induced STAT6 phosphorylation, indicating selective modulation within the STAT pathway. []

- EGFR and MET Pathways: In gefitinib-resistant lung cancer cells, 3-Deoxysappanchalcone inhibits EGFR and MET downstream signaling, affecting proteins like AKT and ERK, and ultimately leading to cell cycle arrest and apoptosis. []

- AKT/Foxo1 Pathway: In a lipopolysaccharide-induced acute respiratory distress syndrome (ARDS) model, 3-Deoxysappanchalcone showed protective effects by blocking the AKT/Foxo1 pathway, thereby inhibiting inflammatory response and oxidative injury. []

Q3: What is the molecular formula, weight, and available spectroscopic data for 3-Deoxysappanchalcone?

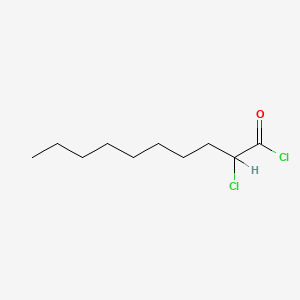

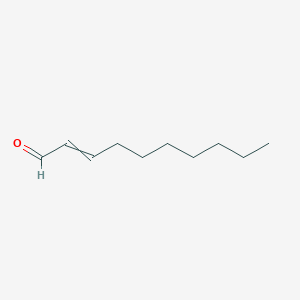

A: 3-Deoxysappanchalcone has the molecular formula C21H22O5 and a molecular weight of 354.4 g/mol. [, ] Spectroscopic data, including NMR and IR, are crucial for structural characterization and confirmation. While the provided abstracts don't include the full spectroscopic data, they highlight that techniques like MS, IR, and NMR were used to elucidate its structure and confirm its identity. [, , ]

Q4: Has 3-Deoxysappanchalcone shown any catalytic properties or applications in chemical reactions?

A4: Based on the provided research articles, the catalytic properties of 3-Deoxysappanchalcone haven't been extensively explored. The primary focus has been on its biological activities and therapeutic potential, particularly in anti-cancer, anti-inflammatory, and anti-allergic applications.

Q5: What is known about the Structure-Activity Relationship (SAR) of 3-Deoxysappanchalcone and how do structural modifications impact its activity?

A5: While specific SAR studies are not detailed in the provided research, some information can be gleaned from comparing 3-Deoxysappanchalcone with related compounds. For instance, studies on anti-allergic activity in RBL-2H3 cells revealed that:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.